N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide
Übersicht
Beschreibung
N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide, commonly known as F13714, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective antagonist of the dopamine D3 receptor, which is a promising target for the treatment of various neuropsychiatric disorders.
Wirkmechanismus
F13714 exerts its pharmacological effects by selectively binding to the dopamine D3 receptor and blocking its activation by endogenous dopamine. This leads to a decrease in the release of dopamine in the mesolimbic reward pathway, which is associated with the reinforcing effects of drugs of abuse. F13714 has also been shown to modulate the activity of other neurotransmitter systems, including glutamate and GABA, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
F13714 has been shown to produce a range of biochemical and physiological effects, depending on the dose and duration of treatment. In preclinical studies, F13714 has been found to decrease drug-seeking behavior and relapse in animal models of addiction. It has also been shown to improve cognitive function and reduce psychotic-like symptoms in animal models of schizophrenia. F13714 has also been found to have neuroprotective effects in animal models of Parkinson's disease, by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
F13714 has several advantages as a research tool, including its high selectivity towards the dopamine D3 receptor, its favorable pharmacokinetic profile, and its ability to modulate multiple neurotransmitter systems. However, there are also some limitations to its use in lab experiments, including its relatively low potency compared to other D3 receptor antagonists, and the need for further optimization of its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for research on F13714, including the development of more potent and selective D3 receptor antagonists, the investigation of its effects on other neuropsychiatric disorders, and the exploration of its potential as a neuroprotective agent. Further studies are also needed to elucidate the mechanisms underlying its pharmacological effects, and to optimize its pharmacokinetic properties for clinical use. Overall, F13714 represents a promising new tool for the study and treatment of neuropsychiatric disorders.
Wissenschaftliche Forschungsanwendungen
F13714 has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, including schizophrenia, addiction, and Parkinson's disease. It has been shown to exhibit high selectivity towards the dopamine D3 receptor, which is implicated in the regulation of reward and motivation pathways in the brain. F13714 has also been found to have a favorable pharmacokinetic profile, making it a promising candidate for further drug development.
Eigenschaften
IUPAC Name |
N-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]-3-propan-2-yloxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN3O2/c1-20(2)33-25-8-5-7-21(18-25)27(32)29-23-10-12-24(13-11-23)31-16-14-30(15-17-31)19-22-6-3-4-9-26(22)28/h3-13,18,20H,14-17,19H2,1-2H3,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICCHIPCMPXXNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-3-(propan-2-yloxy)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.